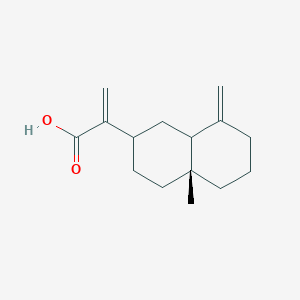
Costic acid; Costus acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beta-Costic acid: is a sesquiterpene phytoalexin, a type of naturally occurring compound that plants produce in response to pathogen attackThe IUPAC name for beta-Costic acid is 2-[(2R,4aR,8aS)-4a-methyl-8-methylidene-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl]prop-2-enoic acid .
Méthodes De Préparation
Beta-Costic acid can be synthesized via the allylic oxidation of beta-selinene, a component found in celery seed oil . This method is concise and efficient, making it suitable for gram-scale production. The reaction conditions typically involve the use of oxidizing agents to convert beta-selinene into beta-Costic acid. Industrial production methods may vary, but the allylic oxidation route is one of the most documented and efficient methods available .
Analyse Des Réactions Chimiques
Beta-Costic acid undergoes various types of chemical reactions, including:
Oxidation: The primary method for synthesizing beta-Costic acid involves the oxidation of beta-selinene.
Reduction: While specific reduction reactions for beta-Costic acid are less documented, it is likely that it can undergo reduction under appropriate conditions.
Substitution: Beta-Costic acid can participate in substitution reactions, particularly involving its carboxylic acid group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Beta-Costic acid has garnered significant attention for its various scientific research applications:
Chemistry: It is studied for its unique sesquiterpene structure and potential for synthetic applications.
Biology: Beta-Costic acid exhibits phytoalexin properties, helping plants defend against pathogens.
Mécanisme D'action
The mechanism by which beta-Costic acid exerts its effects involves its interaction with specific molecular targets and pathways. For instance, its acaricidal activity against Varroa destructor is believed to involve disruption of the mite’s cellular processes. Similarly, its antitrypanosomal activity may involve interference with the metabolic pathways of Trypanosoma cruzi .
Comparaison Avec Des Composés Similaires
Beta-Costic acid is often compared with other sesquiterpene phytoalexins, such as alpha-Costic acid and beta-Selinene. While alpha-Costic acid also exhibits significant acaricidal activity, beta-Costic acid is unique in its dual activity against both Varroa destructor and Trypanosoma cruzi . Other similar compounds include eudesmane sesquiterpenoids, which share a similar structural framework but may differ in their specific biological activities .
Conclusion
Beta-Costic acid is a versatile and biologically active compound with significant potential in various scientific fields. Its efficient synthesis, diverse chemical reactions, and wide range of applications make it a compound of great interest for further research and development.
Propriétés
Formule moléculaire |
C15H22O2 |
|---|---|
Poids moléculaire |
234.33 g/mol |
Nom IUPAC |
2-[(4aR)-4a-methyl-8-methylidene-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl]prop-2-enoic acid |
InChI |
InChI=1S/C15H22O2/c1-10-5-4-7-15(3)8-6-12(9-13(10)15)11(2)14(16)17/h12-13H,1-2,4-9H2,3H3,(H,16,17)/t12?,13?,15-/m1/s1 |
Clé InChI |
UJQGVDNQDFTTLZ-SSDMNJCBSA-N |
SMILES isomérique |
C[C@]12CCCC(=C)C1CC(CC2)C(=C)C(=O)O |
SMILES canonique |
CC12CCCC(=C)C1CC(CC2)C(=C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


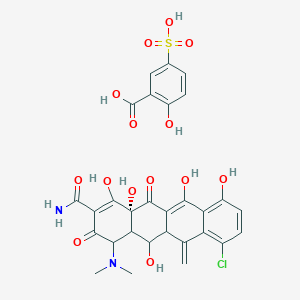
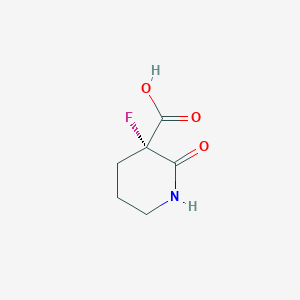
![5,5-Difluoro-N-[3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]piperidine-2-carboxamide](/img/structure/B14783769.png)
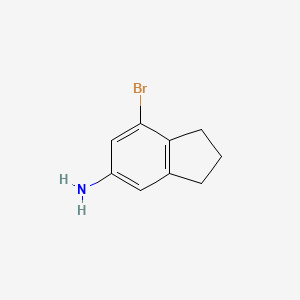
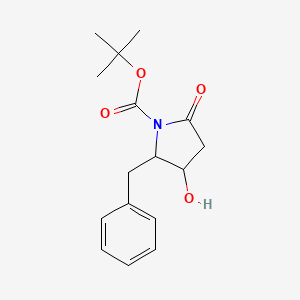
![1-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]-2,2-dimethylpropan-1-amine](/img/structure/B14783784.png)
![2-pyridin-2-yl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide](/img/structure/B14783787.png)
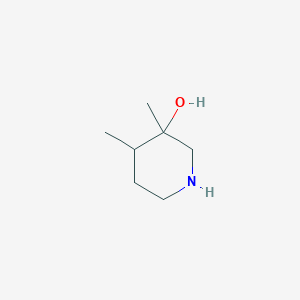
![tert-butyl 2-[4-(ethylcarbamoylamino)phenyl]-4-(3-methylmorpholin-4-yl)-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine-7-carboxylate](/img/structure/B14783815.png)
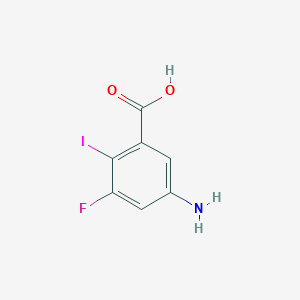
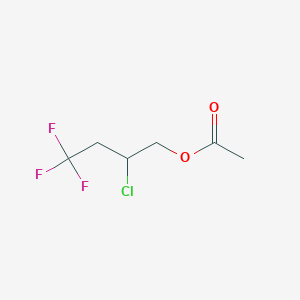
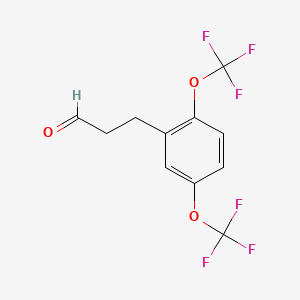
![(2S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(piperidin-1-yl)pyrrolidine-2-carboxylic acid](/img/structure/B14783840.png)
![N-[(E)-(4-tert-Butylphenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14783847.png)
